cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid
Overview
Description
The compound “cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid” is a chiral compound . It has a molecular weight of 314.3 . The IUPAC name for this compound is 4-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohexanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17F3O3/c17-16(18,19)13-4-2-1-3-12(13)14(20)9-10-5-7-11(8-6-10)15(21)22/h1-4,10-11H,5-9H2,(H,21,22)/t10-,11+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.Scientific Research Applications
Synthesis Techniques and Chemical Reactions
- Photochemistry of Acyl Azides : The study of the photochemistry of acyl azides, including derivatives similar to the compound , has provided insights into the formation of isocyanates and tricyclic δ-lactams. This research area illuminates the reaction pathways of complex organic compounds under light exposure (Brown, 1964).
- Synthesis of Fluoren-9-ones : Research on the synthesis of fluoren-9-ones from cyclohexene-1-carboxylate illustrates the compound's role in generating complex polycyclic aromatic hydrocarbons, highlighting its utility in organic synthesis (Ramana & Potnis, 1993).
Structural and Conformational Studies
- Molecular Conformations : Investigations into the molecular conformations of aminomethyl-cyclohexanecarboxylic acids provide valuable data on the preferred staggered forms in aqueous solutions, aiding in understanding the molecule's behavior in biological systems (Yanaka et al., 1981).
- Crystal Structures : The study of crystal structures of compounds like the title compound with o-phenylenediamine explores the cis and trans annelation in cyclohexane, contributing to the field of crystallography and molecular design (Sillanpää, Csende, & Stájer, 1995).
Chemical Intermediates and Reaction Mechanisms
- Reactivity with Aromatic Substrates : The compound's reactivity with aromatic substrates under certain conditions forms complex intermediates, serving as a foundation for synthesizing novel organic molecules. This reactivity profile is instrumental in advancing organic chemistry and material science (Mathur & Saxena, 1982).
properties
IUPAC Name |
(1R,2R)-2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3O3/c17-16(18,19)12-7-5-10(6-8-12)14(20)9-11-3-1-2-4-13(11)15(21)22/h5-8,11,13H,1-4,9H2,(H,21,22)/t11-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKZBVGBIMPIMD-DGCLKSJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641389 | |
Record name | (1R,2R)-2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid | |
CAS RN |
735274-64-3 | |
Record name | (1R,2R)-2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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